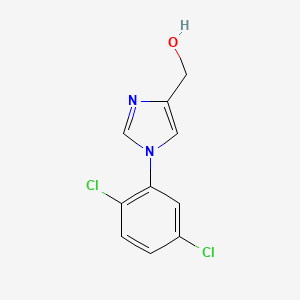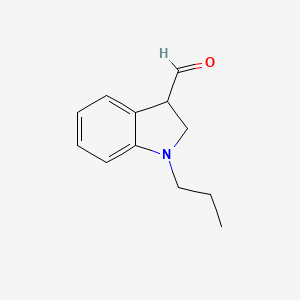![molecular formula C15H14ClN5 B11779845 6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779845.png)
6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a 4-chlorophenyl group and a pyrrolidin-2-yl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be formed by reacting the triazole intermediate with suitable dicarbonyl compounds under reflux conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the triazolopyridazine intermediate.
Introduction of the Pyrrolidin-2-yl Group: The pyrrolidin-2-yl group can be introduced through a reductive amination reaction using pyrrolidine and the triazolopyridazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-2-yl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation Products: N-oxide derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrimidine: Similar structure with a pyrimidine ring instead of a pyridazine ring.
6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridine: Similar structure with a pyridine ring instead of a pyridazine ring.
6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrazine: Similar structure with a pyrazine ring instead of a pyridazine ring.
Uniqueness
The uniqueness of 6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H14ClN5 |
|---|---|
Poids moléculaire |
299.76 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H14ClN5/c16-11-5-3-10(4-6-11)12-7-8-14-18-19-15(21(14)20-12)13-2-1-9-17-13/h3-8,13,17H,1-2,9H2 |
Clé InChI |
CRQCPZYAEXYWCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11779773.png)

![4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11779783.png)




![2-(3-Aminopyrrolidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11779836.png)



